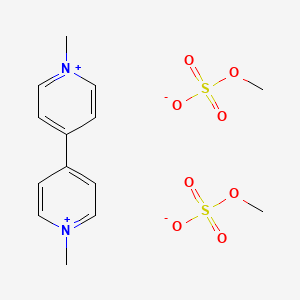
Thorium nitrate tetrahydrate
Vue d'ensemble
Description
Thorium nitrate tetrahydrate is a chemical compound with the formula Th(NO₃)₄·4H₂O. It is a salt of thorium and nitric acid, and it appears as a colorless crystalline solid. This compound is weakly radioactive due to the presence of thorium, an actinide element. This compound is soluble in water and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Thorium nitrate tetrahydrate can be synthesized by reacting thorium(IV) hydroxide with nitric acid. The reaction is as follows: [ \text{Th(OH)}_4 + 4 \text{HNO}_3 + 3 \text{H}_2\text{O} \rightarrow \text{Th(NO}_3\text{)}_4 + 5 \text{H}_2\text{O} ]
Different hydrates of thorium nitrate can be produced by crystallizing the compound under various conditions. The tetrahydrate form is obtained by crystallizing from a stronger nitric acid solution, with concentrations ranging from 4% to 59% .
Industrial Production Methods: In industrial settings, this compound is produced by dissolving thorium-containing ores in nitric acid. The resulting solution is then purified and crystallized to obtain the desired hydrate form. The process involves careful control of temperature and concentration to ensure the formation of the tetrahydrate.
Analyse Des Réactions Chimiques
Types of Reactions: Thorium nitrate tetrahydrate undergoes various chemical reactions, including:
Oxidation: Thorium in the +4 oxidation state is already in its highest oxidation state, so it does not undergo further oxidation.
Reduction: Thorium nitrate can be reduced to thorium dioxide (ThO₂) under certain conditions.
Substitution: The nitrate ions in thorium nitrate can be substituted with other anions in exchange reactions.
Common Reagents and Conditions:
Reduction: Thorium nitrate can be reduced using hydrogen gas at high temperatures to produce thorium dioxide.
Substitution: Reactions with other anions, such as chloride or sulfate, can lead to the formation of thorium chloride or thorium sulfate.
Major Products Formed:
Thorium dioxide (ThO₂): Formed by the reduction of thorium nitrate.
Thorium chloride (ThCl₄): Formed by the substitution of nitrate ions with chloride ions.
Applications De Recherche Scientifique
Thorium nitrate tetrahydrate has several applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of other thorium compounds and as a reagent in analytical chemistry.
Biology: Thorium nitrate is used in certain staining techniques for electron microscopy.
Medicine: Although not widely used in medicine, thorium compounds have been studied for their potential use in cancer treatment due to their radioactive properties.
Mécanisme D'action
The mechanism of action of thorium nitrate tetrahydrate primarily involves its ability to release thorium ions (Th⁴⁺) in solution. These ions can interact with various molecular targets, including proteins and nucleic acids, leading to changes in their structure and function. The radioactive nature of thorium also contributes to its effects, as it can cause ionization and damage to biological molecules.
Comparaison Avec Des Composés Similaires
Thorium dioxide (ThO₂): A common thorium compound used in nuclear reactors and as a catalyst.
Thorium tetrafluoride (ThF₄): Used in the production of fluoride glasses and as a component in certain nuclear fuels.
Thorium carbonate (Th(CO₃)₂): Used in the preparation of other thorium compounds.
Uniqueness of Thorium Nitrate Tetrahydrate: this compound is unique due to its solubility in water and its ability to form various hydrates. This makes it a versatile compound for use in different chemical reactions and applications. Its weak radioactivity also adds to its uniqueness, providing both challenges and opportunities for its use in scientific research and industry .
Propriétés
IUPAC Name |
thorium(4+);tetranitrate;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4NO3.4H2O.Th/c4*2-1(3)4;;;;;/h;;;;4*1H2;/q4*-1;;;;;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVIMIAZQDNXID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Th+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N4O16Th | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80911509 | |
| Record name | Thorium(4+) nitrate--water (1/4/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80911509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13470-07-0, 110140-69-7 | |
| Record name | Thorium nitrate tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013470070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | thorium, tetraaquatetrakis(nitrato-O,O)-, stereoisomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110140697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thorium(4+) nitrate--water (1/4/4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80911509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THORIUM NITRATE TETRAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66RXJ6ZF36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanol, 2-[(4-hydrazinophenyl)sulfonyl]-](/img/structure/B1584952.png)












